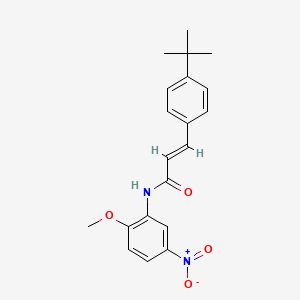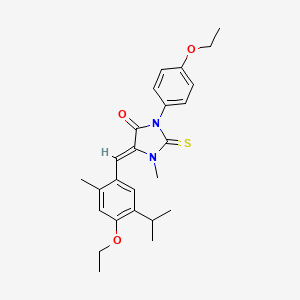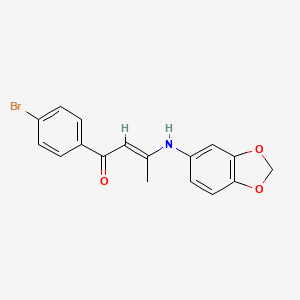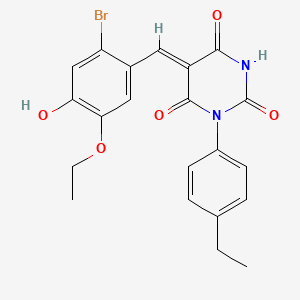![molecular formula C19H19N3O4 B5915077 N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5915077.png)
N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide, also known as INA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. INA is a synthetic molecule that is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide is not fully understood. However, several studies have suggested that N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide may act by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase. N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has also been shown to induce DNA damage and inhibit DNA repair, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has also been shown to modulate the activity of certain ion channels and receptors, such as the TRPV1 receptor and the GABAA receptor.
实验室实验的优点和局限性
One of the major advantages of using N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide in lab experiments is its potent and selective anticancer activity. N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for the development of novel anticancer agents. However, N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has also been reported to exhibit cytotoxic effects against normal cells, which may limit its therapeutic potential. Additionally, N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide is a synthetic molecule, which may make it more difficult to obtain and study compared to natural compounds.
未来方向
There are several future directions for research on N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide. One area of research is the development of novel anticancer agents based on the structure of N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide. Several analogs of N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide have been synthesized and evaluated for their anticancer activity, and further studies are needed to identify the most potent and selective compounds. Another area of research is the elucidation of the mechanism of action of N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide. Further studies are needed to identify the molecular targets of N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide and to understand how it exerts its anticancer activity. Finally, the potential use of N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders, should be explored.
合成方法
N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4-aminobenzophenone with isobutyryl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 3-nitrophenylacrylic acid. The final product is obtained by recrystallization from a suitable solvent. Other methods, such as the use of microwave irradiation or ultrasound, have also been reported.
科学研究应用
N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has been extensively studied in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. One of the major applications of N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide is in the development of novel anticancer agents. N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has been reported to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in vivo.
属性
IUPAC Name |
2-methyl-N-[4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13(2)19(24)21-16-9-7-15(8-10-16)20-18(23)11-6-14-4-3-5-17(12-14)22(25)26/h3-13H,1-2H3,(H,20,23)(H,21,24)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNUPGPZMCMLPT-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{4-[(2-methylpropanoyl)amino]phenyl}-3-(3-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915013.png)

![{4-bromo-2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5915027.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)-2-buten-1-one](/img/structure/B5915029.png)

![N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5915038.png)
![3-{3-(4-methoxyphenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915039.png)

![methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B5915047.png)
![1-(3-nitrophenyl)ethanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5915060.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5915069.png)
![2-ethoxy-4-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5915081.png)
![3-(4-chloro-3-nitrophenyl)-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5915089.png)